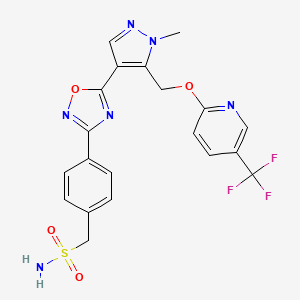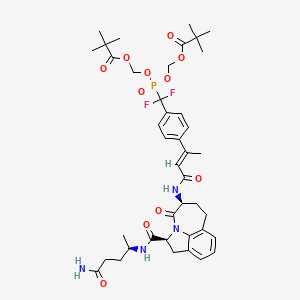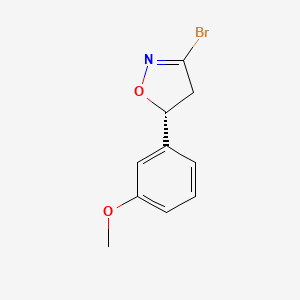
(5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom at the 3rd position and a methoxyphenyl group at the 5th position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenylacetonitrile with bromine in the presence of a base to form the corresponding bromo intermediate. This intermediate is then subjected to cyclization using a suitable reagent such as hydroxylamine to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydrooxazole compounds. Substitution reactions can result in a variety of functionalized oxazole derivatives.
科学的研究の応用
(5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and methoxyphenyl groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
(5R)-3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole: Similar structure but lacks the methoxy group.
(5R)-3-chloro-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole: Similar structure but with a chlorine atom instead of bromine.
(5R)-3-bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole: Similar structure but with the methoxy group at a different position on the phenyl ring.
Uniqueness
The uniqueness of (5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom and the methoxy group at specific positions can enhance its chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
(5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H10BrNO2/c1-13-8-4-2-3-7(5-8)9-6-10(11)12-14-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |
InChIキー |
IWLKUWXPADWQAT-SECBINFHSA-N |
異性体SMILES |
COC1=CC=CC(=C1)[C@H]2CC(=NO2)Br |
正規SMILES |
COC1=CC=CC(=C1)C2CC(=NO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


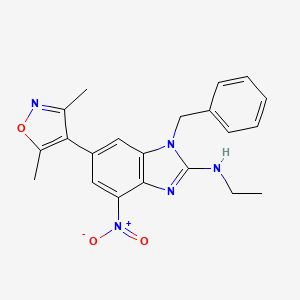
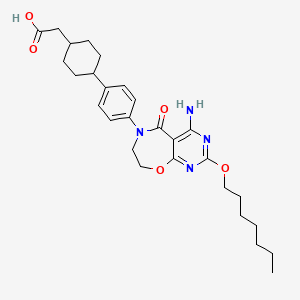
![4-Amino-6-(1-(3-(trifluoromethoxy)phenyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B10833702.png)
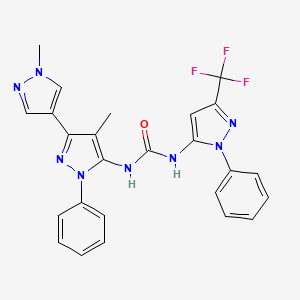
![Isopropyl 2-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B10833714.png)
![2-[[1-[2-(4-Chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B10833719.png)
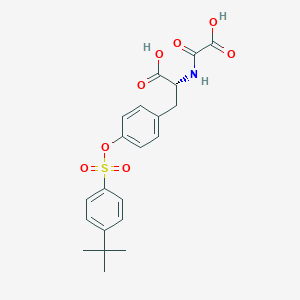
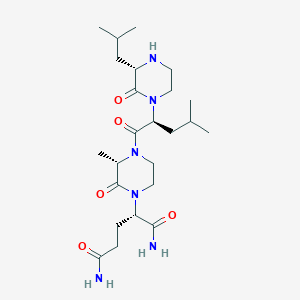
![Oxazolo[3,4-a]pyrazine derivative 3](/img/structure/B10833742.png)
